4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol
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Overview
Description
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is a chemical compound with the molecular formula C10H15NO It is known for its unique structure, which includes a phenolic ring with an attached amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethoxyphenol with 2-amino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and potential as an analytical method for amines.
Medicine: Investigated for its potential as an allosteric modifier of hemoglobin, which could have implications in blood oxygen transport and related disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This property makes it relevant in neuropharmacology and neuroscience research.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the methoxy groups.
2,6-Dimethoxyphenol: Similar structure but lacks the amino group.
4-Hydroxyphentermine: Similar structure with variations in the side chain.
Uniqueness
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
85628-55-3 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,13)7-8-5-9(15-3)11(14)10(6-8)16-4/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
YDJMNLCBFCKFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C(=C1)OC)O)OC)N |
Origin of Product |
United States |
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